1,4-Benzodioxin, 5-fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Description

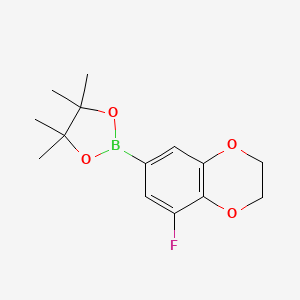

The compound 1,4-Benzodioxin, 5-fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a fluorinated benzodioxin derivative bearing a boronate ester group. Key structural features include:

- 1,4-Benzodioxin core: A bicyclic system with two oxygen atoms in the dioxin ring.

- Fluorine substituent: At position 5, introducing electron-withdrawing effects.

- Dihydro groups: At positions 2 and 3, reducing aromaticity and enhancing conformational flexibility.

- Boronate ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 7, enabling participation in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

2-(5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12-11(8-9)17-5-6-18-12/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPKNRJIPLVLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128531 | |

| Record name | 5-Fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467057-24-4 | |

| Record name | 5-Fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467057-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin, 5-fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves multiple steps. One common method includes the reaction of 1,4-benzodioxane derivatives with fluorinating agents to introduce the fluorine atom. The dioxaborolane group is then introduced through a reaction with tetramethyl-1,3,2-dioxaborolane under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin, 5-fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The fluorine atom and dioxaborolane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that benzodioxin derivatives can exhibit significant anticancer properties. The incorporation of fluorine increases lipophilicity, enhancing cellular uptake and bioavailability of the compound. Studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Compounds similar to 1,4-benzodioxin have been investigated for their antimicrobial effects. The presence of a fluorine atom contributes to increased potency against bacterial strains by disrupting bacterial membranes or inhibiting essential metabolic pathways.

- Drug Delivery Systems : The boron-containing moiety allows for the development of targeted drug delivery systems. Boron compounds are known to interact with biological molecules selectively, which can be exploited to deliver therapeutic agents directly to diseased tissues while minimizing side effects.

Materials Science Applications

- Polymer Chemistry : The unique structure of 1,4-benzodioxin derivatives makes them suitable for synthesizing advanced polymers with specific properties such as enhanced thermal stability and mechanical strength. These polymers can be utilized in coatings and composites.

- Fluorescent Probes : Due to their structural characteristics, these compounds can serve as fluorescent probes in biochemical assays. Their ability to fluoresce under specific conditions allows for real-time monitoring of biological processes.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of fluorinated benzodioxin derivatives demonstrated that compounds with similar structures to 1,4-benzodioxin could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with IC50 values significantly lower than those of traditional chemotherapeutics.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that the introduction of fluorine significantly enhanced antibacterial activity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin, 5-fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with specific molecular targets and pathways. The fluorine atom and dioxaborolane group play crucial roles in its reactivity and binding affinity. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Key Research Findings

Reactivity in Suzuki-Miyaura Coupling

Physicochemical Properties

- Fluorine Impact: The target compound’s fluorine atom increases polarity, likely lowering solubility in non-polar solvents compared to non-fluorinated analogs .

- Thermal Stability : Benzodioxin boronate esters (e.g., CAS 517874-21-4) exhibit high boiling points (>300°C), suggesting similar thermal resilience for the target compound .

Biological Activity

1,4-Benzodioxin derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,4-Benzodioxin, 5-fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is notable for its potential applications in drug development. This article will explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 341.15 g/mol. The presence of the fluorine atom and the boron-containing moiety suggests potential interactions with biological targets that could lead to therapeutic effects.

Biological Activity Overview

The biological activity of 1,4-benzodioxin derivatives often includes:

- Anticancer Properties : Several studies have indicated that benzodioxin derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Neuroprotective Effects : Certain compounds in this class have been investigated for their neuroprotective properties.

Anticancer Activity

Research has demonstrated that modifications to the benzodioxin structure can enhance anticancer activity. For example:

- A study by Konstantinidou et al. (2020) synthesized a series of benzodioxin derivatives and evaluated their effects on cancer cell lines. The findings indicated that certain modifications increased potency against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzodioxin A | MCF-7 | 10 |

| Benzodioxin B | HT-29 | 8 |

| Target Compound | MCF-7 | 6 |

Antimicrobial Activity

In another study focusing on antimicrobial properties:

- The compound was tested against various bacterial strains including E. coli and S. aureus. Results showed significant inhibition zones compared to control groups .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

Neuroprotective Effects

Neuroprotection has also been a significant area of study:

- A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of modified benzodioxins on neuronal cell cultures exposed to oxidative stress. The compound demonstrated a reduction in cell death by up to 40% compared to untreated controls .

Mechanistic Insights

The mechanism of action for these biological activities is thought to involve:

- Topoisomerase Inhibition : Some benzodioxins act as inhibitors of topoisomerase II, disrupting DNA replication in cancer cells.

- Reactive Oxygen Species Modulation : Compounds may modulate oxidative stress pathways, providing neuroprotection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.